

Spectroscopic Profile of Allyltriethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriethylsilane**

Cat. No.: **B186969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyltriethylsilane**, a valuable reagent in organic synthesis. Due to the limited availability of directly published spectra for **allyltriethylsilane**, this document leverages data from its close structural analog, allyltrimethylsilane, to provide a robust predictive analysis. The subtle electronic differences between the triethylsilyl and trimethylsilyl moieties are discussed to account for expected variations in spectroscopic behavior.

Spectroscopic Data

The following tables summarize the expected ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **allyltriethylsilane**. The data is primarily based on the known values for allyltrimethylsilane, with predicted shifts for the triethylsilyl group.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Protons	Multiplicity	Chemical Shift (δ , ppm)	Notes
Si-CH ₂ -CH=	d	~1.5 - 1.7	
=CH ₂	m	~4.8 - 5.0	
-CH=	m	~5.7 - 5.9	
Si-CH ₂ -CH ₃	q	~0.5 - 0.7	The quartet arises from coupling to the adjacent methyl protons.
Si-CH ₂ -CH ₃	t	~0.9 - 1.1	The triplet arises from coupling to the adjacent methylene protons.

Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ , ppm)	Notes
Si-CH ₂ -CH=	~20 - 25	
=CH ₂	~112 - 115	
-CH=	~135 - 140	
Si-CH ₂ -CH ₃	~5 - 10	
Si-CH ₂ -CH ₃	~7 - 12	

Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.[\[1\]](#)

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
=C-H stretch	~3080 - 3010	Medium	Characteristic of alkenyl C-H bonds. [2]
C-H stretch (alkyl)	~2960 - 2850	Strong	From the ethyl and allyl CH ₂ groups.
C=C stretch	~1640 - 1630	Medium	Characteristic of a non-conjugated alkene.
Si-C stretch	~860 - 830	Strong	
=C-H bend	~990 and ~910	Strong	Out-of-plane bending vibrations for the vinyl group.

Predicted values are based on characteristic infrared absorption frequencies for organosilicon compounds and alkenes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of **allyltriethylsilane**.

Synthesis of Allyltriethylsilane via Grignard Reaction

This protocol describes a general procedure for the synthesis of allylsilanes.[\[6\]](#)[\[7\]](#)

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Allyl bromide or allyl chloride
- Triethylchlorosilane

- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.
- Add a solution of allyl bromide (or chloride) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
- After the initiation, add the remaining allyl halide solution at a rate that maintains a steady reflux.
- Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Triethylchlorosilane: Cool the Grignard reagent to 0 °C in an ice bath.
- Add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **allyltriethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ^1H and ^{13}C NMR spectra of a liquid sample like **allyltriethylsilane**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Sample Preparation:

- Place approximately 5-20 mg of the purified **allyltriethylsilane** into a clean, dry NMR tube. For ^{13}C NMR, a higher concentration (up to 50-100 mg) may be beneficial.[\[11\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[11\]](#)
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. This will typically require a larger number of scans than the ^1H spectrum.

Infrared (IR) Spectroscopy

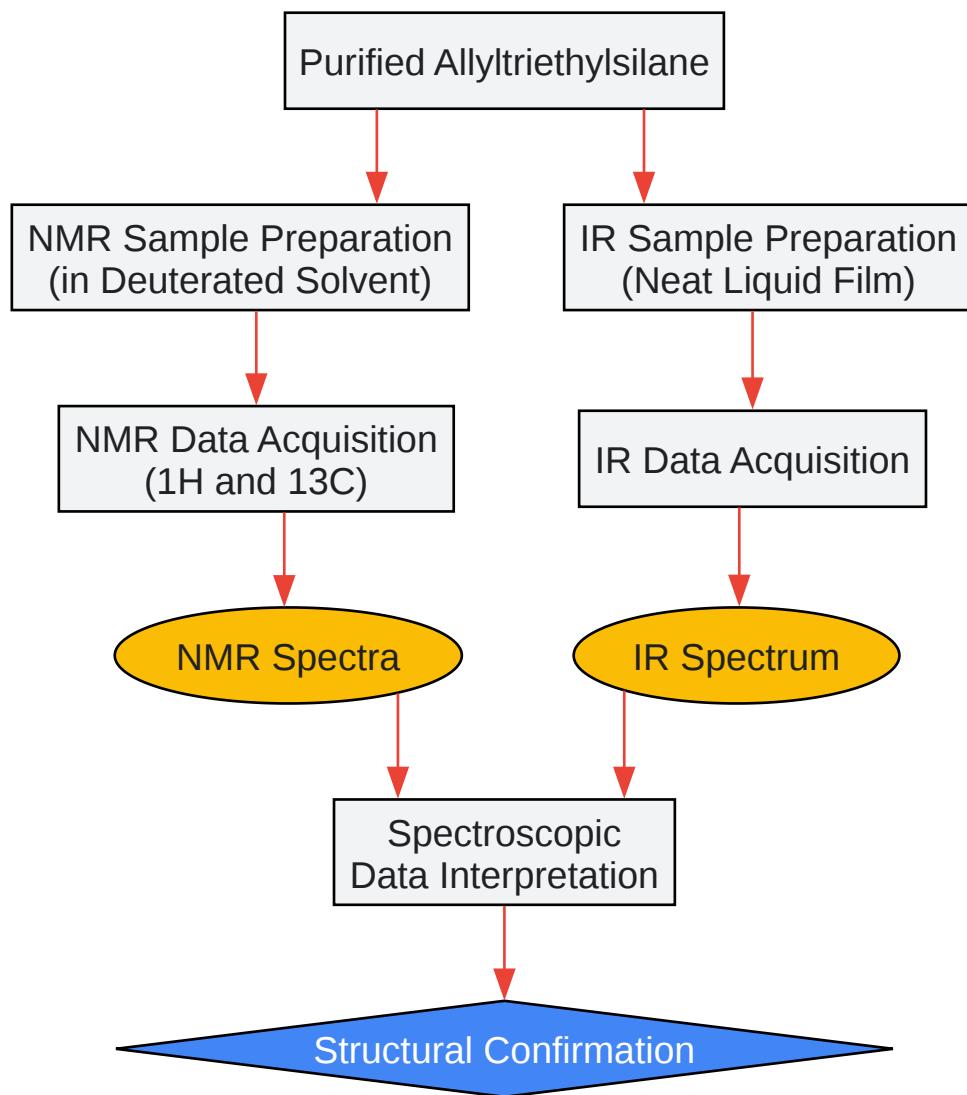
This protocol describes the acquisition of an IR spectrum for a neat liquid sample.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Sample Preparation:

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of the purified **allyltriethylsilane** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

- Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone) after use.


Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for **allyltriethylsilane**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **allyltriethylsilane**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyltrimethylsilane(762-72-1) 13C NMR [m.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. gelest.com [gelest.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. websites.umich.edu [websites.umich.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyltriethylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186969#spectroscopic-data-nmr-ir-of-allyltriethylsilane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com